

# Technical Comparison Guide: <sup>1</sup>H NMR Profiling of 2-Hydroxy-3-methylisonicotinic Acid

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## Compound of Interest

Compound Name:	2-Hydroxy-3-methylisonicotinic acid
CAS No.:	126798-27-4
Cat. No.:	B160436

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## Executive Summary

**2-Hydroxy-3-methylisonicotinic acid** (CAS: 197063-49-1) is a critical heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and antitubercular agents. Its structural integrity is defined by the specific regiochemistry of the methyl and hydroxyl groups on the pyridine ring.

This guide provides an objective technical comparison of the <sup>1</sup>H NMR spectral profile of **2-Hydroxy-3-methylisonicotinic acid** against its most common regioisomers and synthetic precursors. Unlike simple spectral listings, this document focuses on the diagnostic signals required to validate regiochemistry and tautomeric state, ensuring downstream synthetic success.

## Structural Dynamics & Tautomerism

Before interpreting the spectrum, one must understand the species present in solution. 2-hydroxypyridines exhibit lactam-lactim tautomerism.

- Solid State & Polar Solvents (DMSO-d6, MeOH-d4): The equilibrium heavily favors the 2-pyridone (lactam) tautomer.
- Non-polar Solvents (CDCl3): The 2-hydroxypyridine (lactim) form may be observable, though solubility is often poor.

Experimental Recommendation: All comparative data in this guide utilizes DMSO-d6. This solvent stabilizes the lactam form, sharpens the NH signal, and ensures solubility of the carboxylic acid moiety.

## Spectral Profile: Target vs. Alternatives

The following table contrasts the <sup>1</sup>H NMR profile of the target compound against its primary regioisomer (2-Hydroxy-5-methylisonicotinic acid) and its precursor (3-Methylisonicotinic acid).

**Table 1: Comparative Chemical Shift Data (DMSO-d6, 400 MHz)**

Feature	Target: <b>2-Hydroxy-3-methylisonicotinic acid</b>	Isomer: <b>2-Hydroxy-5-methylisonicotinic acid</b>	Precursor: <b>3-Methylisonicotinic acid</b>
Core Structure	3-methyl-2-pyridone	5-methyl-2-pyridone	Pyridine (Aromatic)
NH / OH	~11.8 ppm (br s, NH)	~11.5 ppm (br s, NH)	N/A (No NH)
Aromatic H6	~7.45 ppm (d, J = 6.5 Hz)	~7.30 ppm (s)	~8.55 ppm (d)
Aromatic H5/H3	~6.50 ppm (d, J = 6.5 Hz)	~7.60 ppm (s)	~7.65 ppm (d)
Coupling Pattern	Ortho-coupling (AX system)	Para-position (Singlets)	Ortho-coupling
Methyl Group	~2.05 ppm (s)	~2.10 ppm (s)	~2.35 ppm (s)
COOH Proton	~13.0 - 14.0 ppm (v br)	~13.0 - 14.0 ppm (v br)	~13.5 ppm (v br)

## Key Diagnostic Indicators

- The Ortho-Coupling Signature (The "Fingerprint"):
  - Target: The protons at positions 5 and 6 are adjacent. This results in two doublets with a coupling constant (J) of approximately 6-7 Hz.
  - Isomer (5-Methyl): The protons are at positions 3 and 6, separated by substituents. They appear as two distinct singlets. This is the definitive test for regiochemistry.
- Methyl Shift Shielding:
  - In the target, the methyl group at C3 is flanked by a carbonyl (C2) and a carboxylic acid (C4). The electron-withdrawing nature of the carbonyl slightly shields the methyl group (~2.05 ppm) compared to the fully aromatic precursor (~2.35 ppm).

## Experimental Methodology: Self-Validating Protocol

To ensure reproducible data that matches the theoretical values above, follow this "Self-Validating" protocol.

Reagents:

- Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).
- Sample: ~5-10 mg of dry solid.

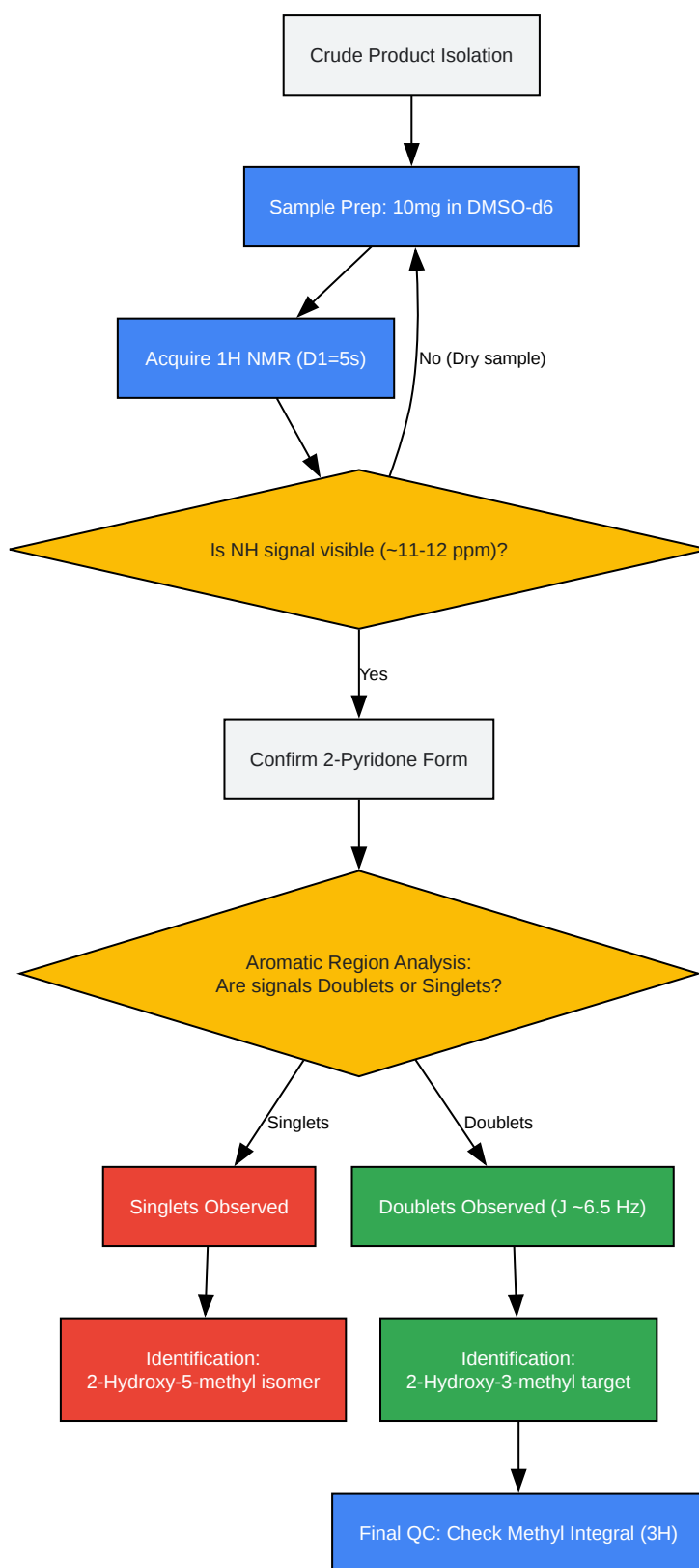
Step-by-Step Workflow:

- Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 2 hours. Rationale: Residual water exchanges with NH/COOH protons, broadening them into the baseline.
- Dissolution: Dissolve 10 mg in 0.6 mL DMSO-d6. Vortex until clear.
- Acquisition:
  - Pulse Angle: 30°

- Relaxation Delay (D1): 5 seconds. Rationale: Carboxylic acid and quaternary carbons require longer relaxation times for accurate integration.
- Scans: 16 (minimum).
- Validation Check:
  - Check the integral of the Methyl group (set to 3.00).
  - Verify the integral of the aromatic region (should sum to 2.00).
  - Critical: If the aromatic signals are broad, add 1 drop of D<sub>2</sub>O. The NH and COOH signals will disappear, but the aromatic doublets will sharpen, confirming the coupling constants.

## Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the structure of **2-Hydroxy-3-methylisonicotinic acid** during synthesis.



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Figure 1: Structural verification workflow distinguishing the target compound from its regiochemical impurities.

## References

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